2-Amino-5-propionamidobenzoic acid 2-Amino-5-propionamidobenzoic acid
Brand Name: Vulcanchem
CAS No.: 104986-14-3
VCID: VC20754572
InChI: InChI=1S/C10H12N2O3/c1-2-9(13)12-6-3-4-8(11)7(5-6)10(14)15/h3-5H,2,11H2,1H3,(H,12,13)(H,14,15)
SMILES: CCC(=O)NC1=CC(=C(C=C1)N)C(=O)O
Molecular Formula: C10H12N2O3
Molecular Weight: 208.21 g/mol

2-Amino-5-propionamidobenzoic acid

CAS No.: 104986-14-3

Cat. No.: VC20754572

Molecular Formula: C10H12N2O3

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-propionamidobenzoic acid - 104986-14-3

Specification

CAS No. 104986-14-3
Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
IUPAC Name 2-amino-5-(propanoylamino)benzoic acid
Standard InChI InChI=1S/C10H12N2O3/c1-2-9(13)12-6-3-4-8(11)7(5-6)10(14)15/h3-5H,2,11H2,1H3,(H,12,13)(H,14,15)
Standard InChI Key BUIDWVFBLVCZOF-UHFFFAOYSA-N
SMILES CCC(=O)NC1=CC(=C(C=C1)N)C(=O)O
Canonical SMILES CCC(=O)NC1=CC(=C(C=C1)N)C(=O)O

Introduction

PropertyValue/Description
Physical appearanceCrystalline solid
Molecular Weight208.21 g/mol
SolubilityLikely soluble in polar organic solvents; limited water solubility
Melting PointPotentially in the range of 200-220°C (based on similar compounds)
Functional GroupsCarboxylic acid, primary amine, secondary amide
Chemical ReactivityCapable of both nucleophilic (amino group) and electrophilic (carboxylic group) reactions

Synthesis Methods

Laboratory Preparation Considerations

Drawing from synthesis methods for related compounds, the preparation would likely involve careful temperature control and solvent selection. For instance, similar compounds are synthesized by dissolving the appropriate starting material in pyridine and cooling in an ice bath before adding the acylating agent (such as propionyl chloride) dropwise while maintaining temperatures between 0-5°C . The reaction mixture would then be allowed to warm to room temperature and monitored via TLC until completion, followed by workup procedures including extraction, washing, and purification steps.

Applications and Biological Activity

Research Applications

In research settings, 2-amino-5-propionamidobenzoic acid likely serves as:

  • A building block for constructing more complex molecular architectures

  • A model compound for studying hydrogen bonding networks

  • A precursor for developing peptidomimetics

  • A potential ligand for metal complexation studies

Comparative Analysis with Related Compounds

Structural Analogs

To better understand 2-amino-5-propionamidobenzoic acid, it is useful to compare it with structurally related compounds:

CompoundMolecular FormulaMolecular WeightKey Structural Difference
2-Amino-5-chlorobenzoic acidC7H6ClNO2171.58 g/mol Contains chloro instead of propionamido group
2-Amino-5-iodobenzoic acidC7H6INO2~263 g/molContains iodo instead of propionamido group
2-Amino-benzoic acid (Anthranilic acid)C7H7NO2137.14 g/molLacks substitution at position 5
Dihydroavenanthramide DC16H15NO4285.29 g/mol More complex structure with phenol group

Reactivity Differences

The presence of a propionamido group at the 5-position, compared to halogen substituents in related compounds, significantly alters the electronic properties and hydrogen bonding capabilities of 2-amino-5-propionamidobenzoic acid. This influences:

  • Solubility profile

  • Acid-base properties

  • Coordination ability with metals

  • Biological target interactions

Research Perspectives and Future Directions

Knowledge Gaps and Research Opportunities

Several areas warrant further investigation:

  • Comprehensive physical property characterization

  • Detailed study of reaction mechanisms involving this compound

  • Exploration of potential direct biological activities

  • Investigation of crystal engineering applications leveraging its multiple functional groups

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